molecular formula C18H17N3O3S2 B2753475 N-(3,5-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 893991-46-3

N-(3,5-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2753475
CAS RN: 893991-46-3
M. Wt: 387.47
InChI Key: IYEKVNMIBFWOTO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide, also known as DTPA, is a chemical compound that has received significant attention from the scientific community due to its potential applications in various areas of research. This compound has been synthesized and studied extensively, and its unique properties have made it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds with complex structures including sulfanyl acetamide moieties have been synthesized and evaluated for various pharmacological activities. For example, studies have explored the design, synthesis, and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, revealing structure-activity relationships that help in the development of potent inhibitors with improved drug-like properties (Shukla et al., 2012). Similarly, research on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has shown potential anti-bacterial and enzyme inhibition activities, highlighting the antibacterial potential especially against certain bacterial strains (Siddiqui et al., 2014).

Biological Studies

Research on derivatives of 1,3,4-oxadiazole and acetamide has provided insights into their antibacterial and anti-enzymatic potential. For instance, a new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has shown promising antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents (Nafeesa et al., 2017).

Molecular Docking and Cytotoxicity Studies

Molecular docking studies of similar compounds have helped in identifying active binding sites correlating with bioactivity data, which is crucial for understanding the mechanism of action of these compounds. For example, research on the synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate has explored their antibacterial and anti-enzymatic potential, supported by molecular docking studies (Farzaliyev et al., 2020).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-13-8-12(9-14(10-13)24-2)19-17(22)11-26-18-6-5-15(20-21-18)16-4-3-7-25-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKVNMIBFWOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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